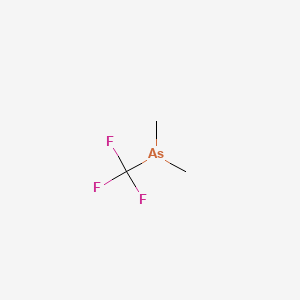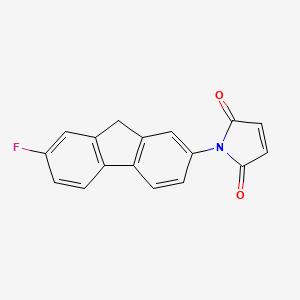
1-(7-Fluoro-9h-fluoren-2-yl)-1h-pyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(7-Fluoro-9h-fluoren-2-yl)-1h-pyrrole-2,5-dione is a chemical compound that belongs to the class of organic compounds known as fluorenes. These compounds are characterized by a fluorene moiety, which is a polycyclic aromatic hydrocarbon consisting of a fluorene core with various substituents. The presence of the fluorene core imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Fluoro-9h-fluoren-2-yl)-1h-pyrrole-2,5-dione typically involves the reaction of 7-fluoro-9H-fluorene-2-carboxylic acid with a suitable pyrrole derivative under specific reaction conditions. The reaction is usually carried out in the presence of a dehydrating agent, such as thionyl chloride or phosphorus oxychloride, to facilitate the formation of the pyrrole-2,5-dione moiety. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and flow rate, ensuring consistent product quality and high throughput. The use of automated systems and advanced analytical techniques further enhances the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1-(7-Fluoro-9h-fluoren-2-yl)-1h-pyrrole-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at elevated temperatures.
Reduction: Sodium borohydride in an alcoholic solvent at room temperature.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of fluorenone derivatives.
Reduction: Formation of fluorenyl alcohols.
Substitution: Formation of substituted fluorenes with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-(7-Fluoro-9h-fluoren-2-yl)-1h-pyrrole-2,5-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and biological activity.
Wirkmechanismus
The mechanism of action of 1-(7-Fluoro-9h-fluoren-2-yl)-1h-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects. The exact molecular targets and pathways involved depend on the specific biological context and application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(7-Fluoro-9H-fluoren-2-yl)acetamide
- 2,2’-[(7-Fluoro-9H-fluoren-2-yl)imino]diethanol
- N-(7-Fluoro-9H-Fluoren-2-Yl)-N-Hydroxyacetamide
Uniqueness
1-(7-Fluoro-9h-fluoren-2-yl)-1h-pyrrole-2,5-dione is unique due to its specific combination of the fluorene and pyrrole-2,5-dione moieties. This unique structure imparts distinct chemical and physical properties, making it suitable for a variety of applications that similar compounds may not be able to achieve. Its ability to undergo diverse chemical reactions and its potential biological activities further distinguish it from other related compounds .
Eigenschaften
CAS-Nummer |
4528-89-6 |
|---|---|
Molekularformel |
C17H10FNO2 |
Molekulargewicht |
279.26 g/mol |
IUPAC-Name |
1-(7-fluoro-9H-fluoren-2-yl)pyrrole-2,5-dione |
InChI |
InChI=1S/C17H10FNO2/c18-12-1-3-14-10(8-12)7-11-9-13(2-4-15(11)14)19-16(20)5-6-17(19)21/h1-6,8-9H,7H2 |
InChI-Schlüssel |
NDGCLWYOPOSSIT-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=CC(=C2)N3C(=O)C=CC3=O)C4=C1C=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


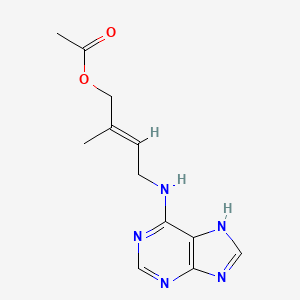
![(2R)-1-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13418693.png)
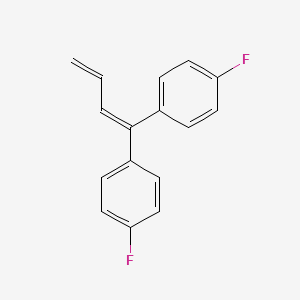
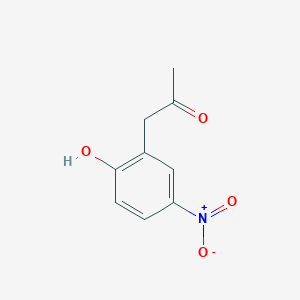
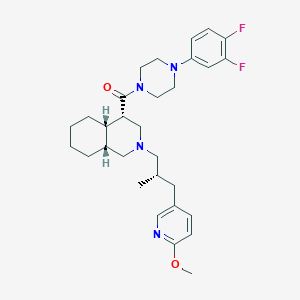
![1-(5-Ethenyl-2-bicyclo[2.2.1]heptanyl)-2,2,2-trifluoroethanone](/img/structure/B13418712.png)
![(6a,11b,16a)-21-(Acetyloxy)-9-bromo-6-fluoro-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione](/img/structure/B13418717.png)
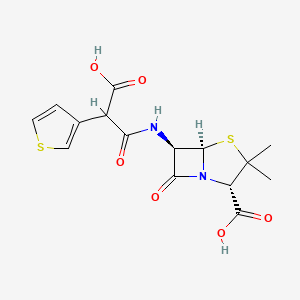

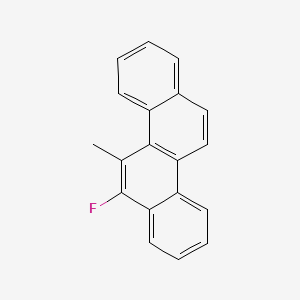

![1-Heptanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-[2-(phosphonooxy)ethyl]-](/img/structure/B13418740.png)

